Direct Head-to-Head Comparison: Relative Catalytic Efficiency (kcat/KM) of Ac-LEHD-AMC vs. Ac-DEVD-AMC for Caspase-9
Ac-LEHD-AMC demonstrates significantly higher catalytic efficiency for caspase-9 compared to the widely used caspase-3/7 substrate Ac-DEVD-AMC. In a direct comparison using purified recombinant caspases, the relative kcat/KM for caspase-9 with Ac-LEHD-AMC was measured at 0.86 ± 0.10, whereas no detectable activity (ND) was observed for caspase-9 with Ac-DEVD-AMC under identical conditions [1]. This establishes Ac-LEHD-AMC as a superior substrate for detecting caspase-9 activity over a common alternative that is often misapplied in multiplexed assays.
| Evidence Dimension | Relative catalytic efficiency (kcat/KM) |
|---|---|
| Target Compound Data | 0.86 ± 0.10 (relative kcat/KM) |
| Comparator Or Baseline | Ac-DEVD-AMC (caspase-3/7 substrate) = Not Detectable (ND) |
| Quantified Difference | Target compound shows measurable activity; comparator shows none. |
| Conditions | Purified recombinant caspase-9, fluorescence kinetic assay, 37°C |
Why This Matters
Using Ac-DEVD-AMC would yield a false negative for caspase-9 activity, whereas Ac-LEHD-AMC enables its specific detection, ensuring accurate pathway assignment in mechanistic studies.
- [1] Poręba M, Stróżyk A, Salvesen GS, Drag M. Caspase substrates and inhibitors. Cold Spring Harb Perspect Biol. 2013;5(8):a008680. doi:10.1101/cshperspect.a008680. Table 1: Summary Data for Probe Kinetics of Each Caspase with Ac-LESD-AMC, Ac-YVAD-AMC, Ac-DEVD-AMC, Ac-LEHD-AMC, and Ac-WEHD-AMC Probes. View Source
